molecular formula C9H8N2O B1417674 2-(1H-Imidazol-2-yl)phenol CAS No. 52755-90-5

2-(1H-Imidazol-2-yl)phenol

Cat. No. B1417674
CAS RN: 52755-90-5
M. Wt: 160.17 g/mol
InChI Key: RCVZGHGQSKMSTP-UHFFFAOYSA-N
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Description

“2-(1H-Imidazol-2-yl)phenol” is a chemical compound with the CAS Number: 52755-90-5 . It has a molecular weight of 160.18 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of imidazole-containing compounds, including “this compound”, has been a subject of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .


Molecular Structure Analysis

The molecular structure of “this compound” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a melting point of 117-125 °C and a predicted boiling point of 398.2±25.0 °C . The compound has a predicted density of 1.284±0.06 g/cm3 .

Scientific Research Applications

Spectroscopic Studies

2-(1H-Imidazol-2-yl)phenol has been investigated for its spectroscopic properties. A study by Eseola and Obi-Egbedi (2010) examined new 2-(1H-imidazol-2-yl)phenols, focusing on their protonation/deprotonation equilibrium influenced by substituents and intramolecular hydrogen bonding. The research highlighted the impact of electronic effects of substituents on the biochemical properties of imidazole-containing biomacromolecules (Eseola & Obi-Egbedi, 2010).

Fluorescence Properties

The fluorescence properties of this compound derivatives are a significant area of research. Zheng Wen-yao (2012) synthesized a compound involving this compound that exhibited strong fluorescence when coordinated with Zn2+, demonstrating its potential as a fluorescent probe (Zheng Wen-yao, 2012).

Corrosion Inhibition

Research has been conducted on the application of imidazole derivatives, including this compound, as corrosion inhibitors. For instance, Ouakki et al. (2020) explored its use in inhibiting corrosion of mild steel in an acidic environment, demonstrating its effectiveness as an inhibitor (Ouakki et al., 2020).

Synthesis and Structural Studies

The synthesis and structural characterization of this compound and its complexes have been topics of investigation. Eseola et al. (2009) synthesized and characterized a series of 2-(imidazole-2-yl)phenol ligands and their neutral Zn(II) complexes, providing insight into their molecular structures and fluorescent properties (Eseola et al., 2009).

Denitrogenation of Fuel

The use of molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres for adsorptive denitrogenation of fuel is another application. Abdul-quadir et al. (2018) demonstrated the potential of these microspheres in removing nitrogen-containing compounds from fuel oil, an important aspect in fuel processing (Abdul-quadir et al., 2018).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on imidazole-based ESIPT molecules have been conducted to understand their luminescent properties. Somasundaram et al. (2018) synthesized ESIPT blue fluorescent molecules involving this compound, providing insights into their photophysical characteristics and the influence of intramolecular hydrogen bonding (Somasundaram et al., 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has a GHS07 pictogram and a warning signal word . The hazard statement is H319, and the precautionary statements are P305+P351+P338 .

Future Directions

The future directions of “2-(1H-Imidazol-2-yl)phenol” could involve further developing novel applications based on this compound . It has potential applications in the development of new drugs and in promoting new ratiometric fluorescence probes .

Mechanism of Action

Target of Action

2-(1H-Imidazol-2-yl)phenol is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound can be expected to be diverse, depending on the specific biological activity being considered.

Mode of Action

Imidazole derivatives have been found to exhibit excellent selectivity activity againstToxoplasma gondii versus host cells . This suggests that this compound may interact with its targets in a way that restricts the growth of certain organisms or cells.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-(1H-Imidazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring can act as a proton donor or acceptor, making it a versatile participant in enzymatic reactions. For instance, it can interact with enzymes like cytochrome P450, which is involved in drug metabolism. The phenol group can form hydrogen bonds with amino acid residues in proteins, influencing protein structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of kinases, which are crucial for phosphorylation events in signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors or modifying the chromatin structure .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in metalloproteins, affecting their catalytic activity. It can also inhibit or activate enzymes by binding to their active sites. For example, this compound can inhibit the activity of certain proteases by forming a stable complex with the enzyme, preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound may lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity or enzyme modulation. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can further participate in biochemical reactions or be excreted from the body. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carriers or ATP-binding cassette transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can determine its role in cellular processes and its overall biological effects .

properties

IUPAC Name

2-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVZGHGQSKMSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541420
Record name 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52755-90-5
Record name 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-(1H-imidazol-2-yl)phenol derivatives influence their fluorescence properties, and what makes them potentially useful for sensing applications?

A1: The fluorescence properties of this compound derivatives are heavily influenced by the substituents on the phenol ring and the surrounding environment []. For example, the presence of methoxy substituents on the phenol ring, as seen in Z3 and Z4, enhances fluorescence intensity upon binding to zinc ions []. This sensitivity to specific ions makes these compounds promising candidates for developing fluorescent sensors. Researchers have observed a linear relationship between the emission intensity of some derivatives and zinc ion concentration at remarkably low levels (10⁻⁸ M) []. This suggests potential applications in detecting trace amounts of metal ions in various biological and environmental systems.

Q2: How do 2-(1H-imidazol-2-yl)phenols behave as ligands in the formation of metal complexes, and what structural features contribute to these interactions?

A3: 2-(1H-imidazol-2-yl)phenols readily act as ligands, forming stable complexes with metal ions like zinc []. This interaction stems from the presence of nitrogen atoms in the imidazole ring and the oxygen atom in the phenol group, which can donate electron pairs to the metal center. The substituents on the phenol ring can further influence the stability and geometry of these complexes []. For instance, Z1, a zinc complex with a less substituted ligand, exhibits one-dimensional arrays formed by continuous pi-pi stacking interactions and hydrogen bonding, while Z2, with a bulkier ligand, forms a hydrogen-bonded network without pi-pi stacking []. This structural diversity opens up possibilities for designing complexes with tailored properties.

Q3: Beyond their fluorescent properties, have this compound derivatives shown potential in other applications?

A4: Research indicates that this compound derivatives show promise beyond fluorescence. Studies have explored their potential as ligands in palladium-catalyzed carbon-carbon coupling reactions []. Additionally, some derivatives have demonstrated the ability to form mononuclear tetrahedral complexes with cobalt(II) []. These complexes exhibit slow magnetic relaxation, a property relevant to the development of single-molecule magnets, which have potential applications in high-density data storage and quantum computing.

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